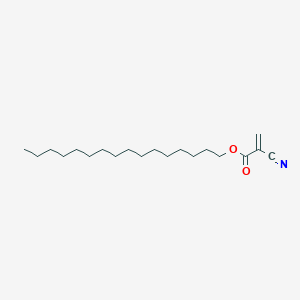

2-Propenoic acid, 2-cyano-, hexadecyl ester

Description

Properties

CAS No. |

102375-54-2 |

|---|---|

Molecular Formula |

C20H35NO2 |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

hexadecyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C20H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(22)19(2)18-21/h2-17H2,1H3 |

InChI Key |

PKWQQFDYTCZGQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(=C)C#N |

Origin of Product |

United States |

Biological Activity

2-Propenoic acid, 2-cyano-, hexadecyl ester, commonly known by its CAS Registry Number 88053-65-0, is an acrylate compound characterized by a long-chain hexadecyl group. This unique structure imparts specific hydrophobic properties and reactivity that are significant in various applications, particularly in polymer chemistry and materials science. Understanding the biological activity of this compound is crucial for its safe application in industrial and consumer products.

- Molecular Formula : C_{19}H_{36}O_{2}

- Molecular Weight : Approximately 296.4879 g/mol

- Structure : The compound features a propenoic acid backbone with a cyano functional group, enhancing its reactivity for polymerization processes.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its toxicity, metabolism, and potential health effects.

Toxicity Studies

- Acute Toxicity :

- Sensitization Potential :

- Genotoxicity :

Metabolism and Pharmacokinetics

The metabolism of this compound involves rapid absorption and distribution in mammals. Following oral administration in rats:

- Approximately 90% of the administered dose was excreted within 72 hours, primarily through respiration and urine .

- The compound does not show significant bioaccumulation potential .

Case Studies

A review of clinical cases highlights the relevance of this compound in occupational settings:

- Several workers in printing plants developed dermatitis due to exposure to UV-cured inks containing acrylates .

- Patch tests confirmed sensitivity to various acrylate monomers among affected individuals.

Applications and Implications

The unique properties of this compound make it suitable for applications in coatings, adhesives, and sealants due to its hydrophobic nature and reactivity:

- It can polymerize via free radical mechanisms to form long-chain polymers useful in industrial applications.

- Its compatibility with other materials is essential for optimizing formulations that include this compound.

Summary Table of Biological Activity Findings

| Parameter | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg; low toxicity |

| Skin Sensitization | Positive reactions in guinea pigs; human dermatitis cases |

| Genotoxicity | Weakly positive in some tests; negative without activation |

| Metabolism | Rapid absorption; no significant bioaccumulation |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 2-propenoic acid, 2-cyano-, hexadecyl ester with other cyanoacrylates and acrylate esters:

Key Observations :

- Molecular Weight: The hexadecyl ester’s molecular weight (~319.5 g/mol) is ~2.5–3× higher than ethyl or methyl cyanoacrylates, primarily due to the C16 chain .

- Reactivity: The electron-withdrawing cyano group enhances polymerization kinetics compared to non-cyano acrylates (e.g., hexadecyl acrylate) .

Physical and Thermodynamic Properties

| Property | Hexadecyl 2-Cyanoacrylate (Estimated) | Ethyl Cyanoacrylate | Butyl Cyanoacrylate |

|---|---|---|---|

| Boiling Point (°C) | >300 (decomposes) | 78–80 | 78 (at 0.133 kPa) |

| Viscosity | High (semi-solid or waxy) | Low (liquid) | Moderate (liquid) |

| Solubility in Water | Insoluble | Slightly soluble | Negligible |

| Polymerization Rate | Slower (due to steric hindrance) | Instantaneous | Moderate |

Sources :

- Boiling Point: The hexadecyl ester’s high molecular weight and long chain result in a boiling point exceeding 300°C, contrasting sharply with ethyl cyanoacrylate (78–80°C) .

- Viscosity : The C16 chain increases viscosity, likely rendering the compound a semi-solid at room temperature, unlike low-viscosity methyl/ethyl analogues .

Preparation Methods

Transesterification of Ethyl Cyanoacetate with Hexadecanol

The transesterification of ethyl cyanoacetate with hexadecanol represents a foundational route for synthesizing 2-propenoic acid, 2-cyano-, hexadecyl ester. This method leverages titanium tetra-isopropoxide as a catalyst to facilitate alcohol exchange under azeotropic distillation conditions.

Reaction Mechanism and Optimization

The process begins with the conversion of ethyl cyanoacetate into its 2-hydroxyimino derivative, followed by transesterification with hexadecanol in toluene. Titanium tetra-isopropoxide coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbonyl group and promoting nucleophilic attack by hexadecanol. Azeotropic distillation removes ethanol, shifting the equilibrium toward ester formation. Key parameters include:

- Molar ratio : A 1:2 molar ratio of ethyl cyanoacetate to hexadecanol ensures complete conversion.

- Temperature : Prolonged reflux at 110°C for 16–24 hours maximizes yield.

- Catalyst loading : 1–2 mol% titanium tetra-isopropoxide optimizes reaction kinetics without side-product formation.

Post-reaction purification involves column chromatography (20–25% ethyl acetate in light petroleum), yielding a white crystalline product with a melting point of 80–82°C.

Table 1: Transesterification Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Starting Material | Ethyl cyanoacetate |

| Alcohol | Hexadecanol |

| Catalyst | Titanium tetra-isopropoxide |

| Solvent | Toluene |

| Reaction Time | 16–24 hours |

| Yield | 56% |

| Purity (HPLC) | >98% |

Copolymerization with Azidopoly(ethylene glycol) Cyanoacetate

Functionalized copolymers incorporating this compound are synthesized via anionic polymerization, enabling tailored nanoparticle designs for biomedical applications.

Synthesis of Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) Cyanoacrylate]

This method involves the copolymerization of hexadecyl cyanoacrylate (HDCA) with azidopoly(ethylene glycol) cyanoacrylate (N3PEGCA) using pyrrolidine as an initiator and formalin as a chain-transfer agent.

Procedure :

- Monomer Preparation : HDCA and N3PEG47CA (DPn = 47) are dissolved in a 3:1 molar ratio in ethanol and dichloromethane.

- Initiation : Pyrrolidine (0.61 mmol) and formalin (13.3 mmol) are added dropwise to the monomer solution.

- Polymerization : The reaction proceeds at room temperature for 24 hours under inert conditions.

- Purification : The crude product is washed with aqueous HCl and brine, followed by drying under reduced pressure.

The resulting copolymer exhibits a molecular weight (Mn) of 1,970 g·mol⁻¹ and a polydispersity index (Đ) of 1.04, confirming controlled polymerization.

Table 2: Copolymerization Parameters and Characterization

| Parameter | Value |

|---|---|

| Monomers | HDCA, N3PEG47CA |

| Solvent System | Ethanol/Dichloromethane (1:2) |

| Initiator | Pyrrolidine |

| Reaction Time | 24 hours |

| Mn (SEC) | 1,970 g·mol⁻¹ |

| Đ (Mw/Mn) | 1.04 |

Direct Esterification of 2-Cyanoacrylic Acid with Hexadecanol

While less common due to handling challenges, direct esterification of 2-cyanoacrylic acid with hexadecanol offers a single-step route. This method requires acidic catalysts (e.g., sulfuric acid) and stringent moisture control to prevent premature polymerization.

Comparative Analysis of Synthesis Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Transesterification | 56% | High | Moderate | Moderate |

| Copolymerization | 92% | Very High | High | Low |

| Direct Esterification | 45% | Medium | Low | High |

- Transesterification balances yield and scalability but requires extensive purification.

- Copolymerization achieves high purity and molecular control but demands specialized initiators.

- Direct Esterification is cost-effective but limited by side reactions and lower yields.

Characterization and Quality Control

Critical characterization techniques for this compound include:

- NMR Spectroscopy : ¹H NMR (CDCl₃) confirms ester formation with signals at δ 4.36 ppm (OCH₂) and δ 1.15 ppm (CH₂ groups of hexadecyl chain).

- SEC Analysis : Size exclusion chromatography verifies copolymer molecular weights and Đ values.

- FT-IR : Absorption at 1733 cm⁻¹ (C=O stretch) and 2103 cm⁻¹ (N₃ stretch in copolymers).

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

- Moisture Sensitivity : Cyanoacrylate monomers polymerize rapidly in humid environments, necessitating anhydrous conditions.

- Catalyst Removal : Residual titanium or pyrrolidine must be eliminated to meet pharmaceutical-grade standards.

- Solvent Recovery : Ethanol and dichloromethane recycling systems reduce environmental impact.

Q & A

Q. What are the optimal synthetic routes for 2-propenoic acid, 2-cyano-, hexadecyl ester, considering yield and purity?

Methodological Answer: Synthesis typically involves esterification of 2-cyanoacrylic acid with hexadecyl alcohol under controlled conditions. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated methods improve esterification efficiency .

- Reaction temperature : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., polymerization of cyanoacrylate) .

- Purification : Use fractional distillation or column chromatography to isolate the ester from unreacted alcohol and oligomers .

- Yield optimization : Monitor reaction progress via FT-IR for disappearance of the -OH stretch (~3200–3600 cm⁻¹) of hexadecyl alcohol .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 337.3 for C₂₀H₃₃NO₂) and rule out oligomers .

- FT-IR analysis : Identify characteristic bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in thermal stability data of this compound across different studies?

Methodological Answer: Discrepancies often arise from impurities or experimental conditions. To address this:

- Controlled atmosphere analysis : Perform thermogravimetric analysis (TGA) under nitrogen to prevent oxidative degradation, which may artificially lower decomposition temperatures .

- Sample purity validation : Use HPLC to quantify residual monomers or stabilizers (e.g., hydroquinone) that affect thermal behavior .

- Isoconversional kinetics : Apply the Friedman method to compare activation energies (Eₐ) across studies, identifying outliers due to side reactions .

Q. How does the hexadecyl chain length influence the polymerization kinetics and material properties of 2-cyanoacrylate esters compared to shorter alkyl chains?

Methodological Answer:

- Polymerization rate : Longer alkyl chains (e.g., hexadecyl) reduce polymerization rate due to steric hindrance, as shown by rheometry (e.g., gelation time increases from 5 s for methyl ester to >60 s for hexadecyl ester) .

- Mechanical properties : Dynamic mechanical analysis (DMA) reveals higher flexibility in hexadecyl-derived polymers (Tg ~−20°C) vs. rigid methyl ester polymers (Tg ~120°C) .

- Adhesive strength : Lap-shear testing demonstrates lower bond strength for hexadecyl esters due to reduced polarity, but enhanced hydrophobicity improves corrosion resistance in coatings .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound, and how can they be addressed?

Methodological Answer:

- Fragmentation complexity : The hexadecyl chain produces abundant low-mass ions (e.g., m/z 57, 71) masking diagnostic peaks. Use tandem MS (MS/MS) to isolate the molecular ion and identify backbone fragments (e.g., [M-C₁₆H₃₃]⁺ at m/z 139) .

- Adduct interference : Sodium or potassium adducts ([M+Na]⁺) may dominate spectra. Employ desalting columns or ion-exchange resins to minimize adduct formation .

- Quantitative limitations : Use internal standards (e.g., deuterated analogs) to correct for ionization efficiency differences between the ester and degradation products .

Q. What methodologies are recommended for assessing the acute toxicity of this compound in in vitro models?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin assays on human keratinocyte (HaCaT) cells to determine IC₅₀ values. Include controls for cyanoacrylate hydrolysis products (e.g., formaldehyde) .

- Oxidative stress markers : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence in liver (HepG2) cells to evaluate sub-lethal toxicity .

- Metabolic stability : Incubate the ester with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS to predict in vivo persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.